N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide
Overview
Description
N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of two cyanoethyl groups attached to a nitrogen atom, which is further connected to a 4-nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N,N-bis(2-cyanoethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing cyano groups.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Reduction of Nitro Group: 4-aminobenzenesulfonamide derivatives.
Reduction of Cyano Groups: N,N-bis(2-aminoethyl)-4-nitrobenzenesulfonamide
Scientific Research Applications
N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide involves its interaction with molecular targets through its functional groups. The cyano groups can form hydrogen bonds with biological molecules, while the nitro and sulfonamide groups can participate in various chemical interactions. These interactions can affect the activity of enzymes and other proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
N,N-bis(2-cyanoethyl)formamide: Similar structure but lacks the nitro and sulfonamide groups.
N,N-bis(2-cyanoethyl)-2-hydroxyethylamine: Contains a hydroxyethyl group instead of the nitrobenzenesulfonamide moiety.
Properties
IUPAC Name |
N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c13-7-1-9-15(10-2-8-14)21(19,20)12-5-3-11(4-6-12)16(17)18/h3-6H,1-2,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHVWICCNBUQML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N(CCC#N)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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